1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-24-16-6-5-15(12-17(16)25-2)13-21-19(23)22-14-20(7-9-26-10-8-20)18-4-3-11-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCHYYMFYLWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in natural products and biologically active synthetic compounds. They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding.
Mode of Action
Triazole derivatives, which are structurally similar to this compound, are known to produce a variety of biological effects. Their structural characteristics make it easier for them to bind with target molecules.
Biochemical Pathways
The synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions. These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea, often referred to as a derivative of urea with interesting pharmacological properties, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a dimethoxyphenyl group and a thiophenyl oxan moiety, which may contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is . Its structure includes:
- Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
- Urea linkage : Often associated with various biological activities, including enzyme inhibition.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action, particularly in the context of cancer therapy and other diseases.
Anticancer Activity
- Mechanism of Action : The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound may effectively reduce the proliferation of cancer cells through impaired nucleotide synthesis .
- In vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against different cancer cell lines. For instance:
- Case Studies : In a recent study, a related compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting a mechanism by which this class of compounds may exert their anticancer effects .
Antimicrobial Activity
- Antibacterial Properties : The compound has exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 32 µg/mL, indicating moderate antibacterial efficacy .
- Antifungal Activity : Preliminary studies suggest that it also possesses antifungal properties against Candida albicans, with MIC values comparable to standard antifungal agents .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of methoxy groups enhances lipophilicity, potentially improving absorption.
- Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes; however, detailed metabolic profiling is still required.
- Excretion : Renal excretion appears to be the primary route based on preliminary data.
Toxicity and Safety Profile
Toxicological assessments are essential for any therapeutic agent:
- Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 100 mg/kg.
- Chronic Toxicity Studies : Long-term studies are ongoing to assess potential organ toxicity and carcinogenicity.
Data Summary Table
| Biological Activity | Mechanism | Target | IC50/MIC |
|---|---|---|---|
| Anticancer | DHFR Inhibition | Cancer Cell Lines | 1-10 µM |
| Antibacterial | Cell Membrane Disruption | S. aureus, E. coli | 32 µg/mL |
| Antifungal | Unknown | C. albicans | Comparable to standard agents |
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a substituted urea compound with potential pharmacological applications, especially in medicinal chemistry. The urea functional group in its structure is often associated with various biological activities, including antitumor and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea typically involves multi-step organic reactions that may require controlled temperatures, catalysts, and inert atmospheres to prevent unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm the structure and purity of the final product. Reactions are monitored using techniques like TLC (Thin Layer Chromatography) and HPLC (High Performance Liquid Chromatography) to ensure desired outcomes and purity levels.
Structure and Properties
1-[(3,4-dimethoxyphenyl)methyl]-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea has a molecular weight of approximately 364.47 g/mol. The structure consists of a urea moiety, a 3,4-dimethoxyphenyl group, and a thiophen-2-yl oxan-4-yl moiety. Detailed structural analysis can be performed using X-ray crystallography or computational modeling to understand its three-dimensional conformation.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For example:
-
Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic conditions : Hydroxide ion deprotonates the urea, enabling cleavage of the carbonyl–nitrogen bond .
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the 5-position due to directing effects of the sulfur atom.
Mechanistic Insight :
The sulfur atom activates the thiophene ring, directing incoming electrophiles to the 5-position. Steric hindrance from the tetrahydropyran ring may slightly modulate reactivity .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group may undergo demethylation under strong acidic or oxidative conditions to form catechol derivatives.
| Conditions | Reagent | Product |
|---|---|---|
| HBr (48%), reflux | Hydrobromic acid | 3,4-Dihydroxybenzyl-substituted urea |
| BBr₃ in CH₂Cl₂, 0°C | Boron tribromide | Same as above |
Example Reaction :
This reaction is well-documented for methoxy-substituted aromatics .
Ring-Opening of Tetrahydropyran (Oxane) Moiety
The tetrahydropyran ring may undergo acid-catalyzed ring-opening via protonation of the oxygen atom, followed by nucleophilic attack.
| Conditions | Reagent | Product |
|---|---|---|
| H₂SO₄ (conc.), H₂O | Dilute sulfuric acid | 5-(Thiophen-2-yl)pentane-1,5-diol derivative |
| HCl (gas), Et₂O | Hydrochloric acid | Chloride substitution at the ring-opened position |
Note : The thiophene substituent may stabilize carbocation intermediates during ring-opening .
Functionalization of Urea Nitrogens
The urea nitrogens can undergo alkylation or acylation reactions.
| Reagent | Reaction | Product |
|---|---|---|
| CH₃I, K₂CO₃ | N-Alkylation | N-Methylated urea derivative |
| Ac₂O, pyridine | N-Acylation | Acetylated urea derivative |
Example :
This reactivity is typical for urea derivatives with accessible lone pairs on nitrogen .
Oxidation Reactions
-
Thiophene oxidation : Thiophene moieties can oxidize to sulfoxides or sulfones using H₂O₂ or peracids .
-
Methoxy group oxidation : Under strong oxidative conditions (e.g., KMnO₄), methoxy groups may convert to quinones, though this is less likely without adjacent activating groups .
Thermal Stability
Urea derivatives decompose upon heating (>200°C), releasing isocyanates and amines. For example:
The presence of electron-donating methoxy groups may lower decomposition temperatures slightly .
Comparison with Similar Compounds
Structural Features
Key structural variations among related compounds include substituents on the urea backbone and heterocyclic moieties.
*Estimated based on BK49455, assuming thiophen substitution replaces thiomorpholin.
Key Observations :
- The target compound and BK49455 share identical substituent 1 but differ in substituent 2 (thiophen vs. thiomorpholin). Thiomorpholin introduces a sulfur-containing amine ring, increasing polarity compared to thiophen’s aromatic heterocycle .
- TTU14 replaces the oxane ring with a thiazole core, which may alter electronic properties and binding interactions .
- 7n () uses a chloro-trifluoromethylphenyl group, enhancing lipophilicity and steric bulk compared to the dimethoxyphenyl group .
Physicochemical Properties
Limited data is available for the target compound, but inferences can be drawn from analogs:
| Property | Target Compound | BK49455 () | TTU14 () |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | 185–187 |
| Solubility | Moderate (est.)* | Moderate (est.)* | Low (est.)** |
| LogP (est.) | ~2.5–3.0 | ~2.0–2.5 | ~3.0–3.5 |
Thiophen (less polar) vs. thiomorpholin (more polar) may affect solubility. *Thiazole-thiophen systems in TTU14 suggest lower aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
